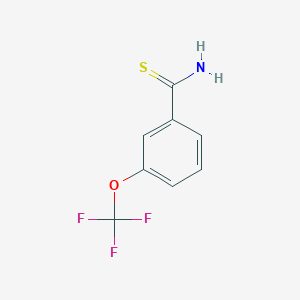

3-(Trifluoromethoxy)thiobenzamide

Übersicht

Beschreibung

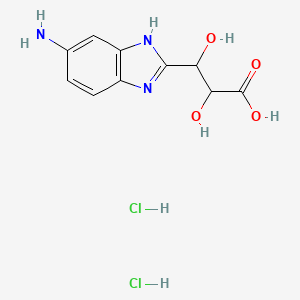

3-(Trifluoromethoxy)thiobenzamide is a chemical compound with the molecular formula C8H6F3NOS . It is a unique compound that has received increasing attention due to its distinctive properties such as good metabolic stability, appropriate lipophilicity, and special electrical properties .

Synthesis Analysis

The synthesis of 3-(Trifluoromethoxy)thiobenzamide and similar compounds is a topic of ongoing research. Recent advances have been made in the development of new reagents and strategies for direct trifluoromethoxylation . For instance, a strategy for the assembly of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles through a metal-free multi-component reaction of trifluoroacetimidoyl chloride, hydrazine hydrate, and TFBen has been developed .Wissenschaftliche Forschungsanwendungen

Trifluoromethoxylation Reagents

The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . Compounds containing this group, such as 3-(Trifluoromethoxy)thiobenzamide, have promising applications. However, the synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . Recent advances have led to the development of several innovative reagents to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .

Pharmaceutical Drugs

The trifluoromethoxy group is found in less than 1.5% of pharmaceutical drugs . This is due to the challenges associated with the synthesis of CF3O-containing compounds . However, the unique properties of the trifluoromethoxy group make it a valuable addition to pharmaceutical compounds .

Agrochemicals

Similar to pharmaceutical drugs, the trifluoromethoxy group is found in less than 2.5% of agrochemicals . Despite the low prevalence, the unique properties of the trifluoromethoxy group make it a valuable addition to agrochemical compounds .

Organic Synthesis

Compounds possessing a thioamide function, such as 3-(Trifluoromethoxy)thiobenzamide, play a crucial role in organic synthesis, serving as key building blocks . They are also important in the pharmaceutical chemistry and drug design, owing to their ability to mimic the amide function in biomolecules while retaining or developing biological activity .

Fluorine Chemistry

Fluorine chemistry is currently one of the most exciting areas of research, contributing to the modernization of materials, agriculture, and healthcare industries . The development of original synthetic methodology, allowing access to new fluorinated compounds with unique physicochemical and biological properties, is in very high demand in nearly every area of chemical industry .

Silver-Mediated Oxidative O-Trifluoromethylation

Silver-mediated oxidative O-trifluoromethylation with nucleophilic TMSCF3 found application for aliphatic alcohols . This method could potentially be applied to 3-(Trifluoromethoxy)thiobenzamide .

Zukünftige Richtungen

The trifluoromethoxy functional group has received increasing attention in recent years due to its unique properties. The development of new reagents and strategies for direct trifluoromethoxylation is attracting the enthusiasm of many researchers, suggesting a promising future for the study and application of compounds like 3-(Trifluoromethoxy)thiobenzamide .

Eigenschaften

IUPAC Name |

3-(trifluoromethoxy)benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NOS/c9-8(10,11)13-6-3-1-2-5(4-6)7(12)14/h1-4H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDKLGFSPGGSRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1'-Benzyl-1,4'-bipiperidin-3-yl)methyl]amine trihydrochloride](/img/structure/B1391288.png)

![N-{[1-(2-Fluorobenzyl)piperidin-4-YL]methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1391295.png)

![{[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride](/img/structure/B1391296.png)

![{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1391298.png)

![N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride](/img/structure/B1391306.png)

![3-Chloro-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1391310.png)